3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid
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Overview
Description
3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core substituted with a 2,5-dioxoazolidinyl group and a 4-methylphenylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by cyclization to form the azolidinyl ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved scalability. These systems can optimize reaction kinetics and selectivity, resulting in higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .
Scientific Research Applications
3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid include:
3-[(4-Methylphenyl)sulfonyl]amino-benzoic acid methyl ester: A compound with similar structural features but different functional groups.
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Another structurally related compound with distinct chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-[3-(4-methylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H16N2O4/c1-11-5-7-13(8-6-11)19-15-10-16(21)20(17(15)22)14-4-2-3-12(9-14)18(23)24/h2-9,15,19H,10H2,1H3,(H,23,24) |
InChI Key |
NZUMLFNABGYRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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